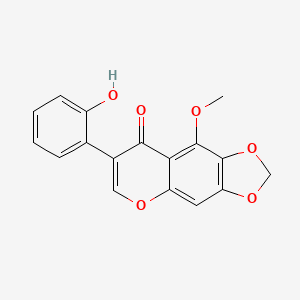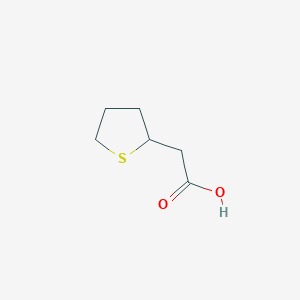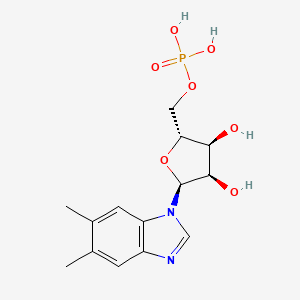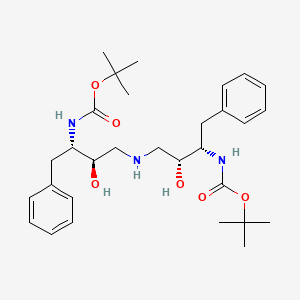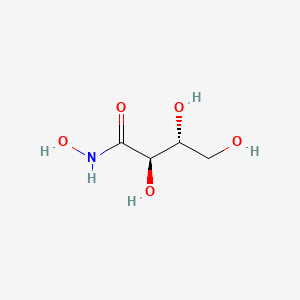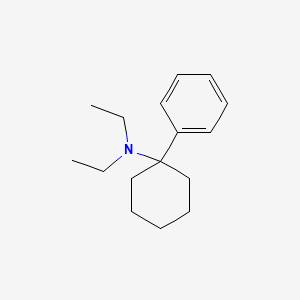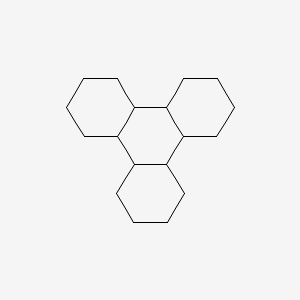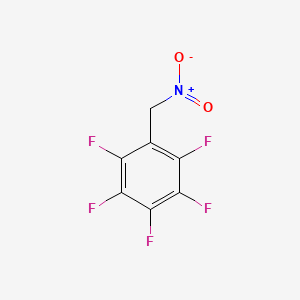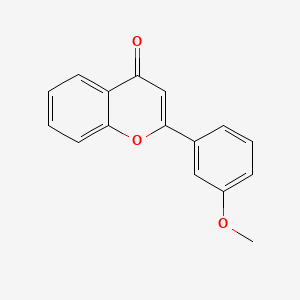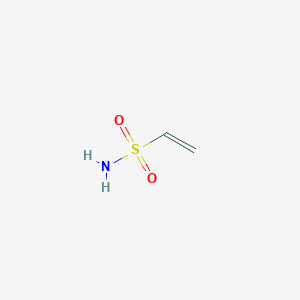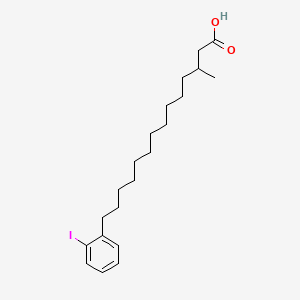
14-(2-iodophenyl)-3-methyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(2-iodophenyl)-3-methyltetradecanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to a tetradecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 14-(2-iodophenyl)-3-methyltetradecanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
14-(2-iodophenyl)-3-methyltetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
14-(2-iodophenyl)-3-methyltetradecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(2-iodophenyl)-3-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)acetic acid: Similar in structure but with a shorter carbon chain.
15-(4-Iodophenyl)pentadecanoic acid: Similar in structure but with a different carbon chain length.
Uniqueness
14-(2-iodophenyl)-3-methyltetradecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
85578-85-4 |
|---|---|
Molecular Formula |
C21H33IO2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
14-(2-iodophenyl)-3-methyltetradecanoic acid |
InChI |
InChI=1S/C21H33IO2/c1-18(17-21(23)24)13-9-7-5-3-2-4-6-8-10-14-19-15-11-12-16-20(19)22/h11-12,15-16,18H,2-10,13-14,17H2,1H3,(H,23,24) |
InChI Key |
LNBNTCPDITYKJF-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O |
Synonyms |
14-((131)iodophenyl)-beta-methyltetradecanoic acid 14-(iodophenyl)-3-methyltetradecanoic acid 14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(123I)labeled 14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(131I)labeled BMTDA I-PBMTA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


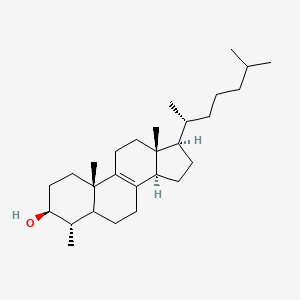

![5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1200555.png)
